molecular formula C14H12N2O B3004901 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline CAS No. 292644-37-2

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B3004901
CAS No.: 292644-37-2
M. Wt: 224.263
InChI Key: XTJYRJYREVBTAR-UHFFFAOYSA-N
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Description

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C15H14N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent, such as toluene, at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .

Chemical Reactions Analysis

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like FeCl3, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazole ring are replaced by other groups.

Scientific Research Applications

Comparison with Similar Compounds

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives, such as:

Biological Activity

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and results from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H12N2OC_{14}H_{12}N_{2}O. The compound features a benzoxazole ring and an aniline moiety, which contribute to its pharmacological potential. The presence of nitrogen and oxygen heteroatoms enhances its reactivity and interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor cell growth. Studies have indicated that this compound can affect cancer cell lines, particularly those associated with colorectal carcinoma.
  • Antibacterial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of protein functions.
  • Antifungal Properties : Research has also highlighted its antifungal capabilities against pathogens such as Candida albicans, indicating a broad spectrum of antimicrobial activity .

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is known that benzoxazole derivatives often interact with multiple biological targets and pathways:

  • Target Interactions : The compound may interact with DNA and RNA synthesis pathways, influencing cellular proliferation and apoptosis in cancer cells .
  • Biochemical Pathways : It has been observed to influence various biochemical processes, indicating a potential for multi-target action in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of colorectal carcinoma cell lines
AntibacterialActivity against Bacillus subtilis and E. coli
AntifungalActivity against Candida albicans

Case Study: Antitumor Activity

In a study evaluating the antitumor effects of various benzoxazole derivatives, this compound was found to significantly inhibit the growth of human colorectal carcinoma cell lines. The study utilized cell viability assays to measure the compound's efficacy, revealing that it induces apoptosis in cancer cells through activation of caspase pathways .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard broth dilution methods. Results indicated significant antibacterial activity with lower MIC values for certain derivatives when tested against Bacillus subtilis and Escherichia coli .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between 2-aminophenol and various aldehydes or ketones under specific conditions. This compound serves as an intermediate for synthesizing other complex organic molecules with potential pharmacological properties .

Properties

IUPAC Name

3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJYRJYREVBTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-37-2
Record name 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared by the method of Example 1a), from 2-amino-5-methylphenol (448 mg, 3.6 mmol) and 3-aminobenzoic acid (500 mg, 3.6 mmol) the subtitle compound was obtained, 97 mg (12%). 1H NMR (CDCl3) δ 7.55(d, J=8.2 Hz, 2H), 7.49(t, J=1.9 Hz, 1H), 7.30(s, 1H), 7.22(t, J=7.5 Hz, 1H), 7.08(dd, J=1.1, 8.2 Hz, 1H), 6.76(dd, J=2.3, 7.9 Hz, 1H), 2.43(s, 3H). MS 225 m/z (M+H)+.
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

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